Cas no 923165-45-1 (3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide)
3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide
- 3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
- F2211-0413
- 3,4-dimethoxy-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]benzamide
- N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide
- AKOS001956463
- 923165-45-1
-
- Inchi: 1S/C27H25NO5/c1-16(2)17-5-7-18(8-6-17)25-15-22(29)21-14-20(10-12-23(21)33-25)28-27(30)19-9-11-24(31-3)26(13-19)32-4/h5-16H,1-4H3,(H,28,30)
- InChI Key: JYCMJZJKEKIIOZ-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2C(C=C1C1C=CC(=CC=1)C(C)C)=O)NC(C1C=CC(=C(C=1)OC)OC)=O
Computed Properties
- Exact Mass: 443.17327290g/mol
- Monoisotopic Mass: 443.17327290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 726
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 73.9Ų
3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2211-0413-2μmol |
3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |
923165-45-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2211-0413-1mg |
3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |
923165-45-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2211-0413-2mg |
3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |
923165-45-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2211-0413-3mg |
3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |
923165-45-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| A2B Chem LLC | BA75081-1mg |
3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide |
923165-45-1 | 1mg |
$245.00 | 2024-05-20 |
3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide
3,4-Dimethoxy-N-{4-Oxo-2-4-(Propan-2-yl)phenyl-4H-Chromen-6-yl}benzamide (CAS No. 923165-45-1): A Comprehensive Overview
3,4-Dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide (CAS No. 923165-45-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The chemical structure of 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide is characterized by a chromene ring system substituted with a 4-hydroxy group and a 2-(4-isopropylphenyl) substituent. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive research in both academic and industrial settings.
Recent studies have highlighted the potential of 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-yl}benzamide in various therapeutic areas. One notable area of interest is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. This makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3,4-dimethoxy-N-{4-oxo-2-4-(propan-2-yl)phenyl-4H-chromen-6-y}benzamide has also demonstrated significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in a wide range of diseases including cardiovascular disorders and neurodegenerative conditions. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative damage.
The anticancer potential of 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide has also been extensively investigated. In vitro and in vivo studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway, which are frequently dysregulated in cancer cells.
Beyond its therapeutic applications, 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide has also been studied for its potential use as a lead compound in drug discovery. Its unique chemical structure provides a valuable scaffold for the development of novel drugs with improved potency and selectivity. Researchers are actively exploring structural modifications to enhance its pharmacological properties and reduce potential side effects.
The synthesis of 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide involves several steps, including the formation of the chromene ring system and the introduction of the substituents. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. The choice of synthetic method depends on factors such as yield, purity, and scalability.
In conclusion, 3,4-dimethoxy-N-{4-oxyo=2=-(propan=2=yl)pheny=--chromen=6-y}benzamide (CAS No. 923165-45-1) is a multifaceted compound with significant potential in various therapeutic areas. Its anti-inflammatory, antioxidant, and anticancer properties make it a valuable target for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological profile, this compound holds promise for advancing treatments for a range of diseases.
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